molecular formula C14H17BrClNO4 B13618423 (3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid CAS No. 1366238-73-4

(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid

Cat. No.: B13618423
CAS No.: 1366238-73-4
M. Wt: 378.64 g/mol
InChI Key: VKRMEVSDHRBPED-NSHDSACASA-N
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Description

(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a chiral center at the third carbon, making it an enantiomerically pure substance. The presence of bromine and chlorine atoms on the phenyl ring, along with a tert-butoxycarbonyl (Boc) protecting group, adds to its chemical complexity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination and Chlorination: The phenyl ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the 2 and 4 positions, respectively.

    Amino Acid Formation: The brominated and chlorinated phenyl compound is then reacted with a suitable amino acid precursor to form the desired amino acid derivative.

    Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to yield the Boc-protected amino acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The amino acid moiety can be coupled with other carboxylic acids or amines to form peptides or other complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling: Carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for peptide coupling reactions.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, free amines, and peptide conjugates.

Scientific Research Applications

(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-(2-bromo-4-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
  • (3S)-3-(2-chloro-4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
  • (3S)-3-(2-bromo-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid

Uniqueness

The unique combination of bromine and chlorine atoms on the phenyl ring, along with the Boc-protected amino group, distinguishes (3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid from its analogs. This specific arrangement can lead to different reactivity patterns and binding affinities, making it a valuable compound for targeted research and applications.

Properties

1366238-73-4

Molecular Formula

C14H17BrClNO4

Molecular Weight

378.64 g/mol

IUPAC Name

(3S)-3-(2-bromo-4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-5-4-8(16)6-10(9)15/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

VKRMEVSDHRBPED-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=C(C=C(C=C1)Cl)Br

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=C(C=C1)Cl)Br

Origin of Product

United States

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